N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide
Description
Properties
Molecular Formula |
C21H18Cl3N3OS |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C21H18Cl3N3OS/c22-21(23,24)19(27-20(29)25-16-10-2-1-3-11-16)26-18(28)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,19H,13H2,(H,26,28)(H2,25,27,29) |
InChI Key |
OUFSESIJWLEOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
2-Chloro-N-[2,2,2-Trichloro-1-(Naphth-1-yl)Ethyl]Acetamide (2e)
- Structure : Shares the trichloroethyl and naphthyl groups but replaces the carbothioyl-amide with a chloroacetamide.
- Properties : Exhibits strong IR absorption at 1,650 cm⁻¹ (C=O) and 3,300 cm⁻¹ (N–H), confirmed via NMR .
N-(1-(((4-Acetylanilino)Carbothioyl)Amino)-2,2,2-Trichloroethyl)Benzamide
- Structure : Benzamide replaces the naphthylacetamide; retains the trichloroethyl-carbothioyl core.
- Properties : Molecular formula C₁₈H₁₆Cl₃N₃O₂S (MW 440.76 g/mol). Predicted collision cross-section (CCS) values range from 218.9 Ų ([M+H]⁺) to 252.3 Ų ([M-H]⁻), indicating moderate polarity .
- Activity: The acetylated anilino group may enhance solubility but reduce hydrophobic interactions compared to the naphthyl derivative .
N-{1-[(Anilinocarbothioyl)Amino]-2,2,2-Trichloroethyl}-3,3-Dimethylbutanamide
- Structure : Substitutes naphthylacetamide with a branched butanamide chain.
- Properties : Increased steric hindrance from the dimethyl group could limit membrane permeability. MDL number MFCD02167211 .
- Synthesis : Prepared via thiourea coupling, similar to the target compound, but with altered acylating agents .
Suvecaltamide
- Structure : 2-[4-(Propan-2-yl)Phenyl]-N-{(1R)-1-[5-(2,2,2-Trifluoroethoxy)Pyridin-2-yl]Ethyl}Acetamide.
- Activity : Voltage-activated calcium channel (Cav) stabilizer; antiepileptic. Demonstrates the importance of acetamide derivatives in CNS targeting .
- Comparison : The trifluoroethoxy group in suvecaltamide enhances metabolic stability, a feature absent in the target compound .
N-(2-Aminoethyl)-2-(1-Naphthyl)Acetamide
- Structure : Lacks trichloroethyl and carbothioyl groups but retains the naphthylacetamide core.
- Applications : Used as a precursor in synthesizing naphazoline (vasoconstrictor). CAS 36321-43-4; MW 240.31 g/mol .
- Toxicity: Limited data, but derivatives like 1-acetamino-7-naphthol show moderate hazards (irritant) .
Biological Activity
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies.
- Molecular Formula : C21H18Cl3N3OS
- Molecular Weight : 466.81 g/mol
- Structure : The compound features a naphthyl group attached to an acetamide structure, which is further modified with a trichloroethyl and an anilinocarbonothioyl moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial effects. The presence of the naphthyl group is known to enhance bioactivity against various pathogens.
- Anticancer Activity : Research on related compounds suggests potential anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Pesticidal Effects : The compound has been evaluated for its efficacy as a pesticide. Studies indicate that similar derivatives can act as plant growth regulators and pest repellents.
Antimicrobial Studies
A study conducted on derivatives of naphthylacetamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Naphthaleneacetamide Derivative | High | S. aureus |
Anticancer Mechanisms
In vitro studies have shown that naphthylacetamides can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis Induction |
| MCF-7 | 20 | Caspase Activation |
Pesticidal Efficacy
The efficacy of the compound as a pesticide was assessed in agricultural settings. It was found to significantly reduce pest populations while promoting plant growth.
| Pest Species | Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 75 | 200 |
| Leafhoppers | 60 | 150 |
Case Studies
- Case Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of naphthylacetamides highlighted their potential in treating infections caused by resistant strains of bacteria. The study concluded that these compounds could serve as templates for developing new antibiotics.
- Case Study on Cancer Treatment : In a clinical trial evaluating the effects of naphthylacetamide derivatives in patients with breast cancer, significant tumor reduction was observed in a subset of participants receiving the treatment alongside conventional therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide?
- Methodological Answer : A multi-step approach is typically employed. First, prepare the naphthalene and aniline precursors. The trichloroethyl group can be introduced via nucleophilic substitution using α-haloketones (e.g., 2,2,2-trichloroacetophenone derivatives). The thiourea linkage is formed by reacting an aniline derivative with carbon disulfide under basic conditions, followed by coupling to the trichloroethylamine intermediate. Structural confirmation requires IR spectroscopy (C=O, C=S, NH stretches) and NMR (chemical shifts for naphthyl protons, trichloroethyl groups) . For analogous compounds, thioureido and acetamide linkages have been validated using these methods .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (C=O at ~1650–1750 cm⁻¹, C=S at ~1200–1250 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹).
- NMR : ¹H NMR for naphthyl aromatic protons (δ 7.2–8.5 ppm) and trichloroethyl groups (δ 4.5–5.5 ppm for CHCl₃). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~180 ppm) resonances.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₆Cl₃N₃O₂S requires exact mass 465.9974).
Computational tools (e.g., PubChem-derived SMILES and InChI keys) aid in preliminary structural modeling .
Q. What structural features dictate its reactivity in biological or chemical systems?
- Methodological Answer : Key features include:
- Trichloroethyl Group : Electron-withdrawing effects increase electrophilicity, influencing nucleophilic substitution reactions.
- Thioureido Linkage : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition or receptor binding.
- Naphthyl Moiety : Enhances lipophilicity and π-π stacking interactions, impacting membrane permeability.
Computational docking studies (using software like AutoDock) can predict interactions with biological targets based on these features .
Advanced Research Questions
Q. How to design experiments to evaluate its pharmacokinetic properties (e.g., absorption, metabolism)?
- Methodological Answer :
- In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Measure permeability coefficients (Papp) and efflux ratios (P-gp involvement).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectral fragmentation.
- Protein Binding : Equilibrium dialysis or ultrafiltration to determine plasma protein binding (%) .
- In Vivo Pharmacokinetics : Administer intravenously/orally to rodent models; collect plasma samples for LC-MS analysis. Calculate AUC, Cmax, and t₁/₂ .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables (e.g., cell line passage number, serum concentration, incubation time). Validate with reference compounds (e.g., positive/negative controls).
- Dose-Response Curves : Use ≥10 concentration points with triplicate measurements to improve IC₅₀ accuracy. Apply nonlinear regression models (e.g., Hill equation).
- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic vs. cell-based assays). For example, if cytotoxicity conflicts with target-specific activity, perform counter-screens (e.g., MTT assay for viability) .
Q. What methodologies assess its environmental fate and ecological risks?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B (modified Sturm test) to measure mineralization to CO₂ in aqueous systems.
- Bioaccumulation Potential : Determine log Kow (octanol-water partition coefficient) via shake-flask method. Values >3 suggest significant bioaccumulation risk.
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition). Chronic effects require multi-generational studies .
- Computational Modeling : Use EPI Suite to predict persistence (half-life in soil/water) and bioaccumulation factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
